5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

Physicochemical profiling Conformational analysis Ligand efficiency

This compound features a distinctive oxan-4-ylmethyl substituent at the pyrazole N1 position, offering conformational flexibility distinct from direct oxan-4-yl analogs. The 5-bromo substituent enables rapid Suzuki-Miyaura derivatization at the furan 5-position, while the 4-amido pyrazole linkage directs the carboxamide vector for potential kinase hinge binding. With MW 354 Da, logP 1.96, and zero Lipinski violations, it occupies lead-like chemical space ideal for hit-to-lead optimization. Procure this scaffold to explore EGFR-kinase chemotypes beyond classical quinazolines, or pair with des-bromo and chloro analogs for systematic SAR studies.

Molecular Formula C14H16BrN3O3
Molecular Weight 354.204
CAS No. 1790197-87-3
Cat. No. B2757152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide
CAS1790197-87-3
Molecular FormulaC14H16BrN3O3
Molecular Weight354.204
Structural Identifiers
SMILESC1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C14H16BrN3O3/c15-13-2-1-12(21-13)14(19)17-11-7-16-18(9-11)8-10-3-5-20-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,17,19)
InChIKeyAEKRSADFKQKYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide (CAS 1790197-87-3): Chemical Identity and Procurement Baseline


5-Bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide (CAS 1790197-87-3) is a synthetic heterocyclic small molecule (C14H16BrN3O3, MW 354.20) featuring a 5-bromofuran-2-carboxamide core linked via an amide bond to a pyrazol-4-amine, which in turn bears an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent at the pyrazole N1 position [1]. The compound belongs to the pyrazole-furan carboxamide class—a scaffold recognized in medicinal chemistry for kinase inhibition, particularly against Akt and B-Raf, though no biological data have been publicly disclosed for this specific compound [2]. The oxan-4-ylmethyl group introduces conformational flexibility distinct from directly N-linked tetrahydropyran analogs, and the 5-bromo substituent on the furan ring provides a synthetic handle for further cross-coupling derivatization [3]. As of the search date, ChEMBL and ZINC databases record no known bioactivity data for this compound, and no peer-reviewed publications reporting its synthesis or biological evaluation were identified [1][2].

Why 5-Bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide Cannot Be Casually Substituted: Structural and Pharmacophoric Differentiation from Closest Analogs


Generic substitution among pyrazole-furan carboxamide analogs is precluded by several structural features that are known, from class-level precedents, to govern target engagement and physicochemical behavior. The oxan-4-ylmethyl substituent at the pyrazole N1 position differs critically from analogs bearing a direct oxan-4-yl (no methylene spacer, e.g., CAS 1797182-02-5) or simple alkyl groups (e.g., N-ethyl analog CAS 1249662-12-1): the methylene linker alters the spatial orientation of the tetrahydropyran ring, affecting both conformational entropy and the vector of potential hydrogen-bond interactions with target proteins [1]. The 5-bromo substituent on the furan ring is not merely a placeholder; in related pyrazole-furan carboxamide Akt inhibitor series, halogen position and identity (Br vs. Cl vs. H) have been shown to modulate both enzymatic potency and antiproliferative activity, with bromine providing superior leaving-group potential for metabolic or synthetic transformations [2]. Furthermore, the 4-amido substitution pattern on the pyrazole (as opposed to 3-amido or 5-amido regioisomers) directs the carboxamide NH vector differently, which in analogous series has proven decisive for kinase hinge-region binding [2][3]. These cumulative structural distinctions mean that even closely related compounds (differing by a single methylene unit or halogen identity) cannot be assumed interchangeable for structure-activity relationship (SAR) studies or chemical probe applications.

Quantitative Differentiation Evidence for 5-Bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide (CAS 1790197-87-3) vs. Closest Analogs


Physicochemical Differentiation: Methylene Spacer Increases Conformational Flexibility and Reduces Rigidity vs. Direct Oxan-4-yl Analog

The target compound incorporates a methylene (-CH2-) spacer between the pyrazole N1 and the oxan-4-yl group, whereas the closest direct analog (5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide, CAS 1797182-02-5) attaches the oxan-4-yl group directly to the pyrazole nitrogen. This single-bond difference increases the number of rotatable bonds from 3 to 4 (estimated), reduces conformational restriction, and alters the preferred spatial positioning of the tetrahydropyran oxygen. The ZINC-calculated logP for the target compound is 1.964; the des-methylene analog is predicted to have slightly lower logP (~1.7-1.8) due to increased polar surface area exposure of the tetrahydropyran oxygen when directly N-linked [1]. This physicochemical divergence affects membrane permeability potential and protein-binding pose sampling [2].

Physicochemical profiling Conformational analysis Ligand efficiency

5-Bromo Substituent Enables Synthetic Derivatization Not Possible with Des-Bromo or Chloro Analogs

The 5-bromo substituent on the furan ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) that is not available in the des-bromo analog N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide (CAS 1797351-27-9) and is more reactive than the corresponding 5-chloro analog (5-chloro-N-[5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide, CAS 2248845-45-4). Aryl bromides generally exhibit 10-100× higher reactivity than aryl chlorides in oxidative addition steps of Pd(0)-catalyzed couplings, enabling milder reaction conditions and broader substrate scope [1]. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing (anomalous scattering) and as a potential metabolic soft spot for oxidative debromination, features absent in des-halogen analogs [2].

Synthetic chemistry Cross-coupling Scaffold diversification

In Silico Target Prediction (SEA) Suggests EGFR Kinase Engagement Potential Distinct from Akt-Focused Pyrazole-Furan Carboxamide Class

The Similarity Ensemble Approach (SEA) prediction, based on ChEMBL20 ligand-target annotations, ranks EGFR (Epidermal Growth Factor Receptor) kinase as the top predicted target for this compound (P-value = 19, Max Tc = 41) [1]. This predicted target profile diverges from the experimentally validated Akt1 kinase inhibition reported for close structural analogs (e.g., pyrazol-furan carboxamide series in Zhan et al., 2016, which showed Akt1 IC50 values ranging from sub-μM to >10 μM depending on substitution) [2]. While SEA predictions are probabilistic and require experimental validation, this orthogonal computational target hypothesis differentiates the compound from class members whose primary annotation is Akt or B-Raf inhibition. No experimental binding or functional data exist to confirm or refute the EGFR prediction [1].

Target prediction Kinase profiling Computational pharmacology

Drug-Likeness and Permeability Parameters Position the Compound Within Lead-Like Chemical Space, Differentiating from Higher-MW Patent Archetypes

The target compound's calculated physicochemical properties (MW 354.20, logP 1.96, tPSA 78 Ų, HBD 2, HBA 3, rotatable bonds 4) fall within established lead-like criteria (MW ≤ 350, logP ≤ 3, tPSA ≤ 140) and comply with 4/4 Lipinski Rule of Five parameters and 3/3 Veber oral bioavailability rules [1]. In contrast, several pyrazole carboxamide analogs disclosed in the B-Raf inhibitor patent literature (e.g., J-GLOBAL 200903049980445016) exceed MW 450 with logP > 3.5, placing them in 'drug-like' rather than 'lead-like' space [2]. The balanced lipophilicity (logP 1.96) of the target compound suggests lower risk of promiscuous binding, CYP inhibition, and poor solubility compared to more lipophilic patent archetypes—though no experimental solubility or metabolic stability data are publicly available [1].

Drug-likeness Lead optimization ADME prediction

Recommended Research and Procurement Application Scenarios for 5-Bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide (CAS 1790197-87-3)


Late-Stage Diversification Scaffold for Parallel SAR Library Synthesis via Suzuki Coupling

The 5-bromo substituent uniquely enables palladium-catalyzed cross-coupling for rapid analog generation. Procurement is justified when the research objective is to explore aryl/heteroaryl substitution effects at the furan 5-position while maintaining the oxan-4-ylmethyl pyrazole core constant. In contrast, the des-bromo analog (CAS 1797351-27-9) cannot undergo this transformation, and the chloro analog (CAS 2248845-45-4) requires harsher coupling conditions. This scenario is supported by the well-established higher reactivity of aryl bromides vs. chlorides in Suzuki-Miyaura couplings (class-level kinetic data) [1].

Kinase Selectivity Profiling Probe Targeting EGFR-Predicted Activity

Based on SEA computational predictions suggesting EGFR kinase as the top potential target (distinct from the Akt1 activity reported for related pyrazole-furan carboxamide analogs), this compound may serve as a starting point for EGFR-focused kinase profiling panels. Researchers seeking to identify novel EGFR-inhibitory chemotypes distinct from classical quinazoline-based inhibitors should consider this compound for experimental validation. However, this application is contingent upon confirmatory biochemical assay results; no experimental kinase inhibition data currently exist [1][2].

Lead-Like Starting Point for Fragment-Based or Hit-to-Lead Kinase Inhibitor Programs

With MW 354 Da, logP 1.96, tPSA 78 Ų, and zero Lipinski/Veber violations, this compound occupies lead-like chemical space favorable for further optimization—a significant differentiation from higher-MW patent archetypes (MW >450, logP >3.5) in the B-Raf inhibitor patent literature. Procurement is suitable for medicinal chemistry groups initiating hit-to-lead campaigns where maintaining low MW and balanced lipophilicity during iterative optimization is a strategic priority [1][3].

Conformational SAR Studies Comparing Methylene-Spacer vs. Direct-Attachment Tetrahydropyran Analogs

The oxan-4-ylmethyl substituent introduces an additional rotatable bond compared to the direct oxan-4-yl analog (CAS 1797182-02-5), altering conformational sampling and the spatial orientation of the tetrahydropyran oxygen. This structural divergence supports paired procurement of both compounds for systematic conformational SAR studies aimed at understanding the impact of linker flexibility on target binding and selectivity [1].

Quote Request

Request a Quote for 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.